1-(4-Ethoxy-benzyl)-cyclopropylamine
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-2-14-11-5-3-10(4-6-11)9-12(13)7-8-12/h3-6H,2,7-9,13H2,1H3 |
InChI Key |
WOYVJSKMAVCYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2(CC2)N |
Origin of Product |
United States |
Scientific Research Applications
Antidepressant Activity
Research indicates that cyclopropylamines can exhibit antidepressant-like effects. The structural modifications in 1-(4-Ethoxy-benzyl)-cyclopropylamine may enhance its binding affinity to serotonin receptors, potentially leading to improved mood regulation. A study demonstrated that compounds with similar structures showed significant inhibition of serotonin reuptake, suggesting a pathway for developing new antidepressants .
Anticancer Properties
Cyclopropylamines have been investigated for their anticancer properties. In vitro studies have shown that derivatives of cyclopropylamines can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds structurally related to this compound have displayed efficacy against various cancer cell lines, indicating potential therapeutic applications in oncology .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research into related cyclopropyl compounds has revealed activity against a range of bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Synthesis Techniques
The synthesis of this compound can be achieved through various methodologies, including:
- N-alkylation Reactions : Utilizing cyclopropyl bromide in the presence of bases such as sodium hydride or potassium carbonate allows for the formation of the desired amine.
- Reduction Reactions : The reduction of corresponding imines or nitriles can yield amines with high selectivity.
A detailed synthetic route involves the reaction of 4-ethoxybenzaldehyde with cyclopropylamine under controlled conditions to yield the target compound efficiently .
| Synthesis Method | Reagents | Conditions | Yield |
|---|---|---|---|
| N-alkylation | Cyclopropyl bromide, NaH | DMF, 60°C | 85% |
| Reduction | Imine precursor, LiAlH4 | Ether, RT | 90% |
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against specific biological targets. For example, assays measuring its effect on acetylcholinesterase activity suggest potential applications in treating neurodegenerative diseases like Alzheimer’s .
In Vivo Studies
Preliminary in vivo studies indicate that this compound may possess favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, making it suitable for further development as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the aromatic ring or cyclopropane moiety (Table 1).
Notes:
- Electron-withdrawing groups (e.g., Br, Cl) enhance metabolic stability but may reduce solubility, while ethoxy or methylsulfonyl groups improve hydrophilicity .
Physicochemical Properties
Critical properties include solubility, logP, and stability (Table 4):
Notes:
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the condensation of 4-ethoxybenzaldehyde (1) and cyclopropylamine (2) to form the corresponding imine (3) . This intermediate is subsequently hydrogenated using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (H₂) pressure. The reaction proceeds via the following steps:
-
Imine Formation :
The aldehyde and amine undergo nucleophilic addition-elimination in the presence of an acid catalyst (e.g., acetic acid), yielding an imine.Water removal using molecular sieves or azeotropic distillation enhances imine yield.
-
Hydrogenation :
The imine is reduced to the target amine using Pd/C (5–10 wt%) under 1–3 atm H₂ at 25–50°C.The patent reports yields exceeding 85% for analogous compounds, such as N-(4-methoxy-benzyl)cyclopropylamine (88.6%).
Experimental Protocol and Data
A representative synthesis scaled to 0.072 moles involves:
-
Reactants : 4-Ethoxybenzaldehyde (12.2 g, 0.072 mol), cyclopropylamine (4.1 g, 0.072 mol).
-
Conditions : Imine formation in toluene with acetic acid (0.5 eq), followed by hydrogenation with 5% Pd/C (0.5 g) under 2 atm H₂ for 6 hours.
Table 1 : Catalytic Hydrogenation Parameters for Substituted Benzyl Cyclopropylamines
| Substrate | Catalyst | H₂ Pressure (atm) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | 5% Pd/C | 2 | 6 | 88.6 |
| 4-Methylbenzaldehyde | 5% Pd/C | 2 | 7 | 83.3 |
| 4-tert-Butylbenzaldehyde | 5% Pd/C | 3 | 3 | 90.8 |
Reductive Amination Using Sodium Borohydride
An alternative route employs reductive amination of 4-ethoxybenzaldehyde with cyclopropylamine, utilizing sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) as reducing agents. This method, adapted from antimalarial cyclopropyl carboxamide syntheses, offers milder conditions suitable for acid-sensitive substrates.
Reaction Design and Mechanistic Insights
The aldehyde and amine first form a Schiff base, which is reduced in situ to the secondary amine:
NaBH(OAc)₃ selectively reduces imines without attacking ester or nitrile groups, making it ideal for complex substrates.
Optimization and Yield Considerations
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Stoichiometry : 1.2–1.5 equivalents of NaBH(OAc)₃ relative to the aldehyde.
Table 2 : Reductive Amination Conditions for Cyclopropylamine Derivatives
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | MeOH | 0–25 | 60–65 |
| NaBH(OAc)₃ | DCM | 25 | 70–75 |
| NaBH₃CN | THF | 25 | 65–70 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Purity and Byproduct Formation
Hydrogenation typically produces fewer byproducts, as confirmed by NMR data in the patent. In contrast, reductive amination may require chromatographic purification to remove unreacted aldehyde or over-reduction products.
Industrial-Scale Considerations
Large-scale synthesis favors catalytic hydrogenation due to:
Q & A
What synthetic methodologies are optimal for laboratory-scale preparation of 1-(4-Ethoxy-benzyl)-cyclopropylamine?
Answer:
Key strategies include:
- Visible-light photocatalysis : Enables regiocontrolled [3+2] cycloaddition between cyclopropylamine derivatives and olefins, preserving stereochemical integrity under mild conditions (e.g., room temperature, ambient pressure) .
- Phase-transfer catalysis : Facilitates one-step synthesis in biphasic systems (e.g., γ-butyrolactone/isopropanol), enhancing yield while minimizing side reactions .
- Retrosynthetic analysis : AI-powered tools (e.g., Template_relevance models) predict feasible routes using databases like Reaxys and BKMS_METABOLIC to optimize precursor selection .
How can structural and conformational properties of this compound be validated?
Answer:
- Microwave spectroscopy : Determines rotational constants (e.g., , , ) and dipole moments (, ) to confirm molecular geometry and amino group orientation .
- IR/NMR spectroscopy : Identifies functional groups (e.g., ethoxy C-O stretch at ~1250 cm⁻¹) and cyclopropane ring protons (δ ~0.5–1.5 ppm in H NMR) .
- X-ray crystallography : Resolves pressure-induced polymorphism (e.g., orthorhombic Pbca phase at 1.2 GPa) and hydrogen-bonding networks .
How do researchers resolve discrepancies in receptor affinity data for cyclopropylamine derivatives?
Answer:
- Comparative radioligand binding assays : Test affinity across 5-HT2 receptor subtypes (e.g., 5-HT2A, 5-HT2B) using transfected cell lines to identify off-target interactions .
- Stereochemical analysis : Isolate enantiomers (e.g., (−)-(1R,2S)-configuration) via chiral HPLC and validate using circular dichroism (CD) to correlate stereochemistry with activity .
- Dose-response profiling : Assess functional selectivity (e.g., β-arrestin recruitment vs. G-protein activation) to clarify receptor subtype preferences .
What methodologies assess metabolic pathways and hepatotoxicity risks of this compound?
Answer:
- In vitro enzyme assays : Incubate with CYP450 isoforms (e.g., 1A2, 3A4) and monoamine oxidases to detect reactive intermediates (e.g., α,β-unsaturated aldehydes) via LC-MS/MS .
- Glutathione (GSH) trapping : Identify covalent adducts using high-resolution mass spectrometry (HRMS) to evaluate potential protein binding .
- Myeloperoxidase (MPO) inhibition studies : Monitor suicide inhibition kinetics (e.g., ) to predict immune-mediated toxicity .
How can computational modeling predict reactivity and stability of cyclopropylamine derivatives?
Answer:
- DFT calculations : Model transition states (e.g., cyclopropane ring-opening pathways) and calculate activation energies using Gaussian at the MP2/6-31G* level .
- Molecular dynamics (MD) simulations : Analyze solvent effects (e.g., Freon vs. aqueous media) on radical cation stability and isomerization kinetics .
- RRKM theory : Predict dissociation rates of ionized species (e.g., ) under varying internal energies .
What analytical techniques quantify cyclopropylamine derivatives in biological matrices?
Answer:
- LC-MS/MS with isotopically labeled standards : Achieve ppb-level sensitivity for pharmacokinetic studies (e.g., plasma/tissue distribution) .
- Derivatization chromatography : Enhance detectability of low-UV-absorbing analytes using fluorogenic agents (e.g., dansyl chloride) .
- High-field NMR (≥600 MHz) : Resolve complex splitting patterns in urine or serum extracts for metabolite identification .
What strategies optimize cyclopropylamine-based materials for energy storage applications?
Answer:
- Surface modification : Functionalize electrode materials (e.g., graphene oxides) via amine coupling to enhance conductivity and cyclability .
- Electrochemical profiling : Use cyclic voltammetry (CV) and impedance spectroscopy (EIS) to assess redox stability in Li-ion battery electrolytes .
- Thermogravimetric analysis (TGA) : Evaluate thermal decomposition thresholds (e.g., > 200°C) under inert atmospheres .
How are cyclopropylamine radical cations studied for reaction mechanism elucidation?
Answer:
- Tandem mass spectrometry (MS/MS) : Fragment ionized species (e.g., ) to map isomerization pathways (e.g., 1,2-H shifts) .
- Photoion-photoelectron coincidence spectroscopy : Measure ionization energies (e.g., 8.5–9.0 eV) and correlate with computational predictions .
- Cryogenic trapping in Freon matrices : Stabilize transient intermediates (e.g., allylamine radical cations) for IR characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
